molecular formula C9H9ClN2O4 B14415772 Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate CAS No. 80179-80-2

Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate

Cat. No.: B14415772
CAS No.: 80179-80-2
M. Wt: 244.63 g/mol
InChI Key: VBNFQDDQFIJFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, herbicides, and pharmaceuticals. This compound is characterized by the presence of a methyl group, a chloro group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate typically involves the reaction of 3-chloro-5-nitrobenzyl chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3-chloro-5-nitrobenzyl chloride by chlorination of 3-nitrotoluene.

    Step 2: Reaction of 3-chloro-5-nitrobenzyl chloride with methyl isocyanate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate derivatives with different functional groups.

Scientific Research Applications

Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-chloro-4-nitrophenyl)methyl]carbamate
  • Methyl [(3-chloro-2-nitrophenyl)methyl]carbamate
  • Methyl [(3-chloro-5-nitrophenyl)ethyl]carbamate

Uniqueness

Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and nitro groups in specific positions can enhance its effectiveness as a pesticide and its potential as a pharmaceutical agent.

Properties

CAS No.

80179-80-2

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

methyl N-[(3-chloro-5-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C9H9ClN2O4/c1-16-9(13)11-5-6-2-7(10)4-8(3-6)12(14)15/h2-4H,5H2,1H3,(H,11,13)

InChI Key

VBNFQDDQFIJFSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.